3-(3-Bromopropyl)-1,3-oxazolidin-2-one
Overview
Description
3-(3-Bromopropyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C6H10BrNO2 and its molecular weight is 208.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Chemistry
Framework in Synthetic Organic Chemistry : The 1,3-oxazolidin-2-one nucleus, including compounds like 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, is a significant framework in synthetic organic chemistry. It is noted for its use in constructing the oxazolidin-2-one ring, which is rare in natural product chemistry but highly regarded in synthetic organic chemistry. This compound is also utilized as protective groups for the 1,2-aminoalcohol system and is a part of pharmaceuticals like Linezolid, an antibacterial drug (Zappia et al., 2007).
Enzymatic Synthesis and Kinetic Modeling : Oxazolidinones, including this compound, have been the subject of enzymatic synthesis studies using various substances like 2-aminoalochol and dimethyl carbonate. These studies have involved the mechanism and kinetic modeling of consecutive reactions to produce different oxazolidinones (Yadav & Pawar, 2014).
Involvement in Cycloadditions and Synthesis of Complex Molecules : This compound has been used in intermolecular gold-catalyzed [2+2] cycloadditions to alkenes. Such transformations are valuable for creating highly substituted cyclobutane derivatives with complete regio- and stereocontrol (Faustino et al., 2012).
Electrochemical Synthesis : There has been research on the electrochemical synthesis of oxazolidin-2-ones, which includes the synthesis of potential enzyme inhibitors. This method is notable for its high selectivity and efficient conversion processes (Martre et al., 1995).
Pharmacological and Biological Research
Antibacterial Activity : Studies have been conducted on oxazolidin-2-ones, such as this compound, for their antibacterial activity. This research is particularly focused on their use against methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing their potential as antibacterial agents (Córdova-Guerrero et al., 2014).
Use in Chemical Synthesis of Biologically Active Compounds : Oxazolidin-2-ones have been utilized in the chemical synthesis of biologically active compounds. They are valuable as intermediates in the synthesis of N-alkyl-β-amino acids, which have numerous applications in medicinal chemistry (Hughes & Sleebs, 2008).
Catalysis and Reaction Studies : Research has been carried out on the palladium-catalyzed N-arylation of 2-oxazolidinones, which includes derivatives like this compound. This process is significant for producing 3-aryl-2-oxazolidinones, which are useful in various chemical syntheses (Cacchi et al., 2001).
Properties
IUPAC Name |
3-(3-bromopropyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c7-2-1-3-8-4-5-10-6(8)9/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUSZVOVNZLPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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